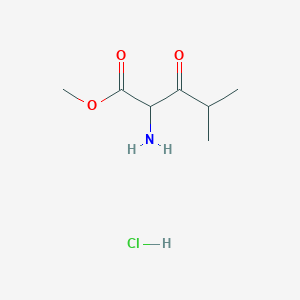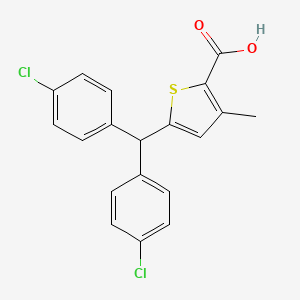
5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxylic acid
説明
5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C19H14Cl2O2S and its molecular weight is 377.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antithrombotic Agents
Research in the field of carboxylic acid antithrombotic agents has led to the synthesis of derivatives related to 5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxylic acid. These compounds have demonstrated good in vivo activity as antithrombotic agents, showcasing their potential in medical research and treatment of thrombotic conditions (Babu et al., 2016).
Corrosion Inhibition
A study on the efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (a compound related to the chemical ) as a corrosion inhibitor for mild steel in acidic media was conducted. The compound showed high inhibition efficiencies, indicating its applicability in protecting metals from corrosion (Lagrenée et al., 2002).
Molecular Material Synthesis
The synthesis of novel bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radical and similar compounds, which are structurally related to this compound, demonstrates their use in creating new paramagnetic glassy molecular materials. These materials have applications in electronic devices and sensors due to their luminescent properties and thermal stability (Castellanos et al., 2008).
Semiconducting Polymers
In the field of electronics, compounds related to this compound have been used to create semiconducting polymers with high spin multiplicity. These polymers are potential candidates for use in advanced electronic devices (Domingo et al., 2000).
Coordination Polymers
This compound has also been used in the synthesis of coordination polymers. These materials have potential applications in the field of material science and catalysis due to their unique structural properties (Cheng et al., 2017).
Photochromic and Electrochemical Properties
The compound's derivatives have been studied for their photochromic behavior and electrochemical properties. These studies are crucial for the development of smart materials and sensors that respond to light and electrical stimuli (Fan et al., 2008).
Antitumor Agents
Derivatives of this compound have been synthesized and evaluated as potential antitumor agents. This research contributes to the ongoing search for new and effective cancer treatments (Anderson & Mulumba, 1984).
特性
IUPAC Name |
5-[bis(4-chlorophenyl)methyl]-3-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2O2S/c1-11-10-16(24-18(11)19(22)23)17(12-2-6-14(20)7-3-12)13-4-8-15(21)9-5-13/h2-10,17H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODIIKPTDSZOID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


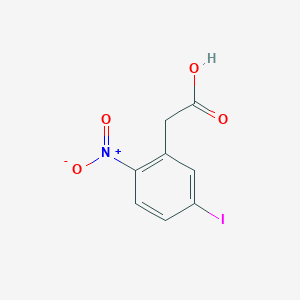
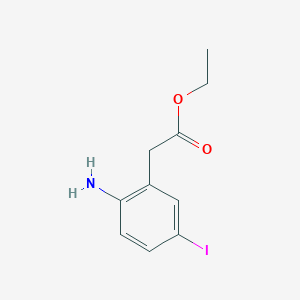


![3,9-Dimethyl-3,9-diazaspiro[5.5]undecane](/img/structure/B8242398.png)
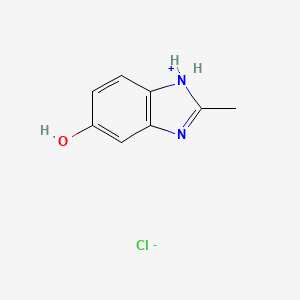

![2-Methyl-3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine hydrochloride](/img/structure/B8242423.png)
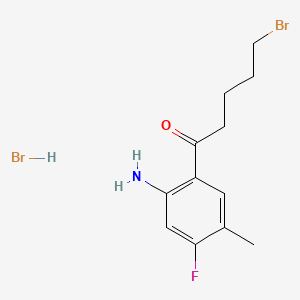
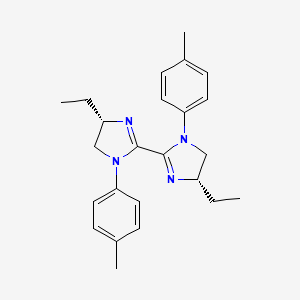
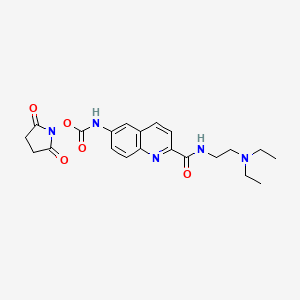

![3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B8242464.png)
